3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Kinase Inhibitor Rebastinib Structure-Activity Relationship

This quinoline-pyrazole amine is the essential intermediate for rebastinib (DCC-2036) synthesis. Substitution at the 3-position tert-butyl or 1-position quinolin-6-yl is not tolerated; using unsubstituted, isopropyl, or N-methyl variants results in structurally distinct final products with altered kinase inhibition. The primary amine enables urea linkage for the complete pharmacophore. Required for oncology SAR around ABL1, TIE2, VEGFR-2. Available as reference standard for HPLC/LC-MS.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 897373-62-5
Cat. No. B1444353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine
CAS897373-62-5
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-6-7-13-11(9-12)5-4-8-18-13/h4-10H,17H2,1-3H3
InChIKeyXSVUNUCMJQXEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5) Procurement & Structural Overview


3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5) is a heterocyclic small molecule featuring a quinoline moiety N1-linked to a pyrazole ring bearing a 3-position tert-butyl group and a 5-position primary amine . This specific substitution pattern defines its critical role as a key intermediate in the synthesis of the clinical-stage tyrosine kinase inhibitor rebastinib (DCC-2036), where the pyrazole amine serves as the attachment point for a urea linkage that forms the complete pharmacophore [1].

Why Generic Substitution Fails for 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5)


This compound is not a standalone biologically active entity; its value derives exclusively from its utility as a regiospecifically substituted building block. Attempting to replace it with a structurally analogous quinoline-pyrazole amine (e.g., unsubstituted, isopropyl, or N-methyl variants) during synthesis of the target urea derivative will result in a structurally distinct final product with fundamentally altered kinase inhibition profiles [1]. The 3-position tert-butyl group and the 1-position quinolin-6-yl attachment are essential determinants of the steric and electronic environment required for the correct binding conformation of downstream clinical candidates such as rebastinib; substitution at these positions is not tolerated without loss of the intended biological activity [2].

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5): Quantitative Differentiation Evidence


Structural Specificity in Rebastinib Synthesis: tert-Butyl vs. Isopropyl Analogs

The tert-butyl substitution at the pyrazole 3-position is a defining structural requirement for the synthesis of rebastinib. Replacement with an isopropyl group produces the analog 3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 1012879-76-3) [1], which would yield a different urea derivative upon further functionalization. The tert-butyl group provides distinct steric bulk compared to isopropyl, influencing the final inhibitor's conformational binding mode to kinase targets [2].

Kinase Inhibitor Rebastinib Structure-Activity Relationship

Functional Utility: Target Engagement of Downstream Product Rebastinib (DCC-2036)

The ultimate value of this amine intermediate is demonstrated by the potency of its downstream product, rebastinib, against clinically relevant kinase targets. Rebastinib exhibits an IC50 of 0.8 nM against ABL1 kinase and retains potency against the imatinib-resistant T315I gatekeeper mutant with an IC50 of 4 nM , a profile that compares favorably to earlier-generation Bcr-Abl inhibitors [1].

Kinase Inhibition Cancer Therapeutics ABL1

Physicochemical Differentiation: Predicted LogP vs. Unsubstituted Analog

The tert-butyl group substantially increases lipophilicity compared to the unsubstituted 3-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 1040724-21-7), a critical parameter for optimizing downstream pharmacokinetic properties in drug development [1].

Lipophilicity Medicinal Chemistry Drug Design

3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS 897373-62-5): Validated Application Scenarios


Synthesis of Rebastinib (DCC-2036) for Preclinical and Clinical Development

This compound serves as the critical amine intermediate for the synthesis of rebastinib, a third-generation tyrosine kinase inhibitor currently in Phase 1/2 clinical trials for HER2-negative metastatic breast cancer and chronic myeloid leukemia . Procurement is specifically required for research groups and CROs engaged in the synthesis and characterization of rebastinib and its analogs for oncology drug development programs [1].

Kinase Inhibitor Scaffold Optimization via Urea Library Synthesis

The primary amine functionality allows for facile urea bond formation with diverse isocyanate-substituted aromatic systems, enabling the generation of focused kinase inhibitor libraries based on the rebastinib pharmacophore . This application is relevant to medicinal chemistry groups exploring SAR around the quinoline-pyrazole scaffold targeting ABL1, TIE2, VEGFR-2, and other clinically relevant kinases [1].

Reference Standard for Analytical Method Development

Given its role as a key intermediate in rebastinib synthesis, this compound is employed as a reference standard for HPLC purity analysis and LC-MS quantification during process chemistry development and quality control of rebastinib drug substance manufacturing .

Specialty Polymer and Material Science Precursor

The bifunctional nature of this molecule (primary amine plus heteroaromatic framework) enables its use in the production of specialty polymers and advanced materials where the quinoline-pyrazole scaffold imparts specific electronic or optical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.